5-(1-Aminoethyl)pyridin-2-ol dihydrochloride
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Overview
Description
5-(1-Aminoethyl)pyridin-2-ol dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyridinone ring substituted with an aminoethyl group, and it is commonly used in its dihydrochloride salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride typically involves the condensation of amino esters with cyanamides, guanidines, imino halides, imidates, or methyl carbamimidothioates . These reactions are carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically conducted at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)pyridin-2-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of halogenating agents or alkylating agents under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted pyridinone derivatives.
Scientific Research Applications
5-(1-Aminoethyl)pyridin-2-ol dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: This compound is structurally similar but lacks the aminoethyl group.
Fosmidomycin: An analogue that inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase, used in antimicrobial research.
Uniqueness
5-(1-Aminoethyl)pyridin-2-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
5-(1-Aminoethyl)pyridin-2-ol dihydrochloride is a chemical compound notable for its diverse biological activities, particularly its potential therapeutic applications in oncology and neurology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring with an aminoethyl side chain at the 5-position, which contributes to its biological properties. Its molecular formula is C9H12Cl2N2O, and it has a molecular weight of approximately 209.1 g/mol. The presence of a hydroxyl group and an amino group allows for significant reactivity, including nucleophilic substitution reactions and participation in esterification processes.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of various enzymes and receptors, particularly Rho-associated protein kinases (ROCKs). These kinases are crucial in regulating cytoskeletal dynamics and cellular motility, making the compound a candidate for therapeutic applications aimed at modulating cell signaling pathways.
Table 1: Summary of Biological Activities
Antimicrobial Properties
In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 156.2 to 625 mg/L, indicating its potential as an antibacterial agent .
Mechanistic Studies
The biological activity of this compound has been investigated through various assays that elucidate its interaction with biological targets. These studies typically employ techniques such as:
- Binding Affinity Assays : To determine how well the compound binds to specific proteins.
- Cell Viability Assays : To assess the impact on cell proliferation.
- Molecular Docking Studies : To predict the binding modes and affinities for target enzymes.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Research : In a study focusing on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation through ROCK pathway modulation. This suggests its potential use in targeted cancer therapies.
- Neurology Applications : Investigations into its effects on dopamine receptors revealed that it may provide neuroprotective benefits in models of neurodegeneration, specifically against neurotoxic agents like MPTP .
Synthesis
The synthesis of this compound involves several steps that can vary based on laboratory protocols:
- Formation of the Pyridine Ring : Starting from suitable precursors through cyclization reactions.
- Introduction of the Aminoethyl Group : Typically achieved via nucleophilic substitution reactions.
- Salt Formation : The dihydrochloride salt is formed to enhance solubility.
Properties
IUPAC Name |
5-(1-aminoethyl)-1H-pyridin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-5(8)6-2-3-7(10)9-4-6;;/h2-5H,8H2,1H3,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXRYVVXJAONLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC(=O)C=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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